molecular formula C22H16ClNO3S2 B4558743 5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4558743
M. Wt: 442.0 g/mol
InChI Key: DMBKIXDEHSKJIA-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H16ClNO3S2 and its molecular weight is 442.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.0260134 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thiazolidinone derivatives has been a subject of interest due to their broad spectrum of biological activities. Research by Popov-Pergal et al. (2010) introduces a method for synthesizing 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, indicating the versatility of the thiazolidinone core for modifications and the importance of structural variations in determining biological activity (Popov-Pergal et al., 2010).

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been extensively explored. Vicini et al. (2006) reported that novel 2-thiazolylimino-5-arylidene-4-thiazolidinones exhibit potent antimicrobial activity against a range of Gram-positive bacteria, highlighting the substituted 5-arylidene moiety's role in enhancing antimicrobial efficacy (Vicini et al., 2006).

Antineoplastic and Antimycobacterial Activities

Compounds synthesized from thiazolidinone derivatives have shown promising activities in cancer and tuberculosis treatment. Atamanyuk et al. (2013) discovered that certain thiazolidinones containing a naphthoquinone moiety exhibit moderate selectivity against melanoma cancer cells and promising antimycobacterial activity, indicating their potential in targeted therapies (Atamanyuk et al., 2013).

Supramolecular Structures

The study of supramolecular structures of thiazolidinones, as conducted by Delgado et al. (2005), provides insight into the hydrogen-bonded dimers, chains of rings, and sheets formed by these compounds, offering a deeper understanding of their interaction mechanisms at the molecular level (Delgado et al., 2005).

Properties

IUPAC Name

(5E)-5-[[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S2/c1-26-18-10-13(11-19-21(25)24-22(28)29-19)9-17(23)20(18)27-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3,(H,24,25,28)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBKIXDEHSKJIA-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Cl)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

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